

Comparative Analysis of 3-(Substituted-Phenyl)-Chromen-2-One Derivatives in Biological Systems

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Compound of Interest

Compound Name: 3-(4-Amino-2-methoxy-phenyl)-
chromen-2-one

Cat. No.: B1300833

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This guide provides a comparative analysis of the biological activities of various 3-(substituted-phenyl)-chromen-2-one derivatives, with a focus on compounds bearing amino and methoxy functionalities. Due to the limited publicly available experimental data for the specific compound **3-(4-Amino-2-methoxy-phenyl)-chromen-2-one**, this report summarizes findings for structurally related analogues to provide insights into their potential therapeutic applications. The information is targeted towards researchers, scientists, and drug development professionals.

Data Summary of Biologically Active 3-Phenylcoumarin Analogues

The following table summarizes the biological activities of various 3-(phenyl)-chromen-2-one derivatives, highlighting their inhibitory concentrations (IC₅₀) against different biological targets. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Compound	Target	IC50 (μM)	Reference
3-(4-(dimethylamino)phenyl)-6-methoxy-2H-chromen-2-one	Monoamine Oxidase B (MAO-B)	Not specified	
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one	Monoamine Oxidase B (MAO-B)	Not specified	
Compound 4m (a 3-(4-aminophenyl)-coumarin derivative)	Acetylcholinesterase (AChE)	0.091 ± 0.011	
Compound 4k (a 3-(4-aminophenyl)-coumarin derivative)	Butyrylcholinesterase (BuChE)	0.559 ± 0.017	
C-3 decyl substituted quaternary ammonium coumarin derivative 25	Src kinase	21.6	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of typical experimental protocols used in the assessment of the biological activities of coumarin derivatives.

Enzyme Inhibition Assays (General Protocol)

Enzyme inhibition assays are fundamental in determining the potency of a compound against a specific enzyme target.

1. Reagents and Materials:

- Test compound (e.g., 3-(substituted-phenyl)-chromen-2-one derivative) dissolved in a suitable solvent (e.g., DMSO).

- Target enzyme (e.g., Acetylcholinesterase, Monoamine Oxidase B).
- Substrate specific to the enzyme.
- Buffer solution to maintain optimal pH for enzyme activity.
- A detection reagent or system (e.g., colorimetric or fluorometric substrate).
- 96-well microplates.
- Microplate reader.

2. General Procedure:

- A solution of the target enzyme in the appropriate buffer is added to the wells of a microplate.
- The test compound is added to the wells at various concentrations. A control group with no inhibitor is also prepared.
- The plate is pre-incubated for a specific period to allow the compound to bind to the enzyme.
- The enzyme-catalyzed reaction is initiated by adding the substrate.
- The reaction is allowed to proceed for a set time at a controlled temperature.
- The reaction is stopped, and the product formation is measured using a microplate reader.
- The percentage of inhibition is calculated for each concentration of the test compound.
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity Assay (General Protocol)

These assays are used to determine the ability of a compound to inhibit the growth of cancer cells.

1. Cell Lines and Culture:

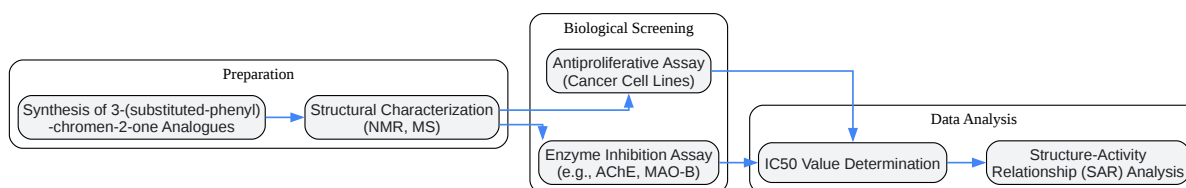
- Human cancer cell lines (e.g., colon adenocarcinoma HT-29, breast carcinoma MDA-MB-468).
- Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

2. Procedure:

- Cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compound.
- After a specified incubation period (e.g., 48-72 hours), a viability reagent (e.g., MTT, XTT) is added to each well.
- The reagent is converted by viable cells into a colored product.
- The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.
- The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined.

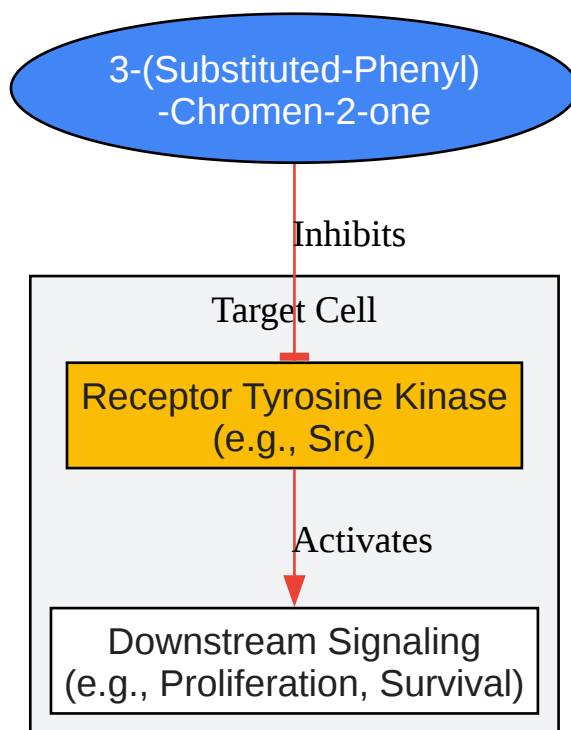
Visualizing Molecular Interactions and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs.



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Caption: Experimental workflow for the synthesis and biological evaluation of coumarin derivatives.



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Caption: Putative signaling pathway inhibited by Src kinase-inhibiting coumarin derivatives.

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